molecular formula C14H16F2O3 B8097174 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid

2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B8097174
M. Wt: 270.27 g/mol
InChI Key: HOVQTAVMLVGBLU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a benzyloxy group, two fluorine atoms, and a carboxylic acid functional group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the benzyloxylation of a cyclohexane derivative, followed by the introduction of fluorine atoms and the carboxylation of the cyclohexane ring. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the carboxylic acid group produces alcohols or aldehydes.

Scientific Research Applications

2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atoms play crucial roles in modulating the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    2-(Benzyloxy)ethanol: Shares the benzyloxy group but lacks the cyclohexane ring and fluorine atoms.

    2-Benzyloxybenzoic acid: Contains a benzyloxy group and a carboxylic acid but differs in the aromatic ring structure.

Uniqueness: 2-(Benzyloxy)-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and the cyclohexane ring, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

4,4-difluoro-2-phenylmethoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c15-14(16)7-6-11(13(17)18)12(8-14)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVQTAVMLVGBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1C(=O)O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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